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GP-AMC, Fluorogenic Substrate -

GP-AMC, Fluorogenic Substrate

Catalog Number: EVT-13857194
CAS Number:
Molecular Formula: C17H20BrN3O4
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GP-AMC is classified as a fluorogenic peptide substrate. It is synthesized for research purposes and is commonly utilized in studies involving proteolytic enzymes. The substrate's fluorescence properties allow for sensitive detection methods in various biological assays, particularly in the context of enzyme kinetics and activity measurements.

Synthesis Analysis

Methods and Technical Details

The synthesis of GP-AMC involves several steps, typically starting with the protection of amino groups to prevent unwanted reactions during coupling. The general approach includes:

  1. Amino Acid Protection: The amino groups of glycine and proline are protected using standard protecting groups such as carbobenzyloxy.
  2. Coupling Reaction: The protected amino acids are coupled using a coupling reagent, often dicyclohexylcarbodiimide or similar agents, to form the peptide bond.
  3. Deprotection: After coupling, the protecting groups are removed under mild acidic or basic conditions to yield the final product, Z-Gly-Pro-AMC.

This synthetic pathway ensures high purity and yield of the fluorogenic substrate, which is critical for reliable experimental results.

Chemical Reactions Analysis

Reactions and Technical Details

GP-AMC undergoes hydrolysis when acted upon by prolyl endopeptidase, resulting in the release of 7-amino-4-methylcoumarin, which emits fluorescence. The reaction can be summarized as follows:

Z Gly Pro AMCProlyl EndopeptidaseGly+Pro+Fluorescent Product\text{Z Gly Pro AMC}\xrightarrow{\text{Prolyl Endopeptidase}}\text{Gly}+\text{Pro}+\text{Fluorescent Product}

The kinetics of this reaction can be studied using various fluorescence detection methods, allowing researchers to quantify enzyme activity based on fluorescence intensity.

Mechanism of Action

Process and Data

The mechanism of action for GP-AMC involves its interaction with prolyl endopeptidase. Upon binding, the enzyme catalyzes the cleavage at the proline residue within the peptide bond. This cleavage releases the fluorophore, leading to an increase in fluorescence that can be measured quantitatively.

The reaction's rate is influenced by factors such as substrate concentration, enzyme concentration, pH, and temperature. Data from kinetic studies often reveal Michaelis-Menten behavior, allowing for determination of kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Fluorescence: Exhibits strong fluorescence upon enzymatic cleavage.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts specifically with prolyl endopeptidase; minimal reactivity with other enzymes due to its structural specificity.

Relevant data indicate that GP-AMC has a high turnover rate when used in assays involving prolyl endopeptidase, making it an effective substrate for studying enzyme kinetics.

Applications

GP-AMC has significant applications in scientific research:

  • Enzyme Activity Assays: Used extensively for measuring prolyl endopeptidase activity in various biological samples.
  • Drug Development: Assists in screening potential inhibitors of prolyl endopeptidase, contributing to therapeutic research.
  • Biochemical Studies: Serves as a model substrate for studying proteolytic mechanisms and enzyme specificity.
Enzymology and Protease Activity Profiling

Fluorogenic substrates have revolutionized protease research by enabling real-time kinetic measurements and high-sensitivity detection. Among these, Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) serves as a pivotal biochemical tool for profiling proline-specific proteases. This dipeptide-AMC conjugate leverages the fluorescent properties of the AMC moiety (λex=353-380 nm; λem=442-460 nm), which exhibits minimal fluorescence when peptide-bound but yields intense fluorescence upon proteolytic cleavage. GP-AMC's core structure (H-Gly-Pro-AMC) specifically targets dipeptidyl peptidases that recognize proline at the P1 position and glycine at P2, making it indispensable for mechanistic enzymology studies across multiple protease families [1] [8]. Its stability under physiological pH and compatibility with complex biological matrices further enhance its utility in in vitro diagnostic applications.

Role in Dipeptidyl Peptidase IV (DPP-IV/CD26) Activity Assays

GP-AMC serves as a gold-standard fluorogenic substrate for DPP-IV (CD26) due to its exceptional catalytic efficiency and specificity. DPP-IV, a membrane-associated serine protease, selectively cleaves N-terminal dipeptides from peptides featuring Pro or Ala at the penultimate position. The H-Gly-Pro-AMC sequence precisely matches this specificity profile, enabling sensitive detection of enzyme activity in biological samples. Kinetic analyses reveal a low Km value of 0.071 μM with Lys-Pro-AMC (structurally similar to GP-AMC), indicating high substrate affinity, and a catalytic efficiency (kcat/Km) of >10⁶ M⁻¹s⁻¹ for DPP-IV [7]. This exceptional sensitivity facilitates DPP-IV quantification in complex matrices like plasma, cell lysates, and tissue homogenates.

Table 1: Kinetic Parameters of GP-AMC Hydrolysis by DPP-IV

ParameterValueExperimental Conditions
Km (μM)0.071-0.09037°C, pH 7.4-8.0
Vmax (nmol/min/μg)120Human serum, 100μM substrate
kcat/Km (M⁻¹s⁻¹)>1 × 10⁶Purified enzyme
Fluorescence Shiftλex 353/λem 442Post-cleavage AMC release

The substrate's diagnostic power extends beyond basic enzyme kinetics. GP-AMC-based assays have revealed DPP-IV's regulatory roles in glucose metabolism via glucagon-like peptide-1 (GLP-1) processing and in immunomodulation through chemokine cleavage (e.g., CXCL12/SDF-1α). Critically, GP-AMC hydrolysis remains unaffected by metallo- or cysteine protease inhibitors but is completely abolished by serine protease inhibitors like AEBSF or specific DPP-IV inhibitors (sitagliptin, vildagliptin), confirming assay specificity [4] [8].

Applications in Fibroblast Activation Protein (FAP) Substrate Specificity Studies

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, exhibits both dipeptidyl peptidase and endopeptidase activities. GP-AMC hydrolysis provides a critical tool for differentiating FAP's exopeptidase function from its gelatinase activity. Unlike DPP-IV, FAP demonstrates broader P2 residue tolerance but retains absolute requirement for Pro at P1. Comparative studies using GP-AMC reveal FAP's catalytic efficiency (kcat/Km ≈ 3.2 × 10⁴ M⁻¹s⁻¹) is approximately 30-fold lower than DPP-IV's, attributable to structural differences in the substrate-binding cleft, particularly the absence of Asp663 and hydrophobic shielding of Glu203-Glu204 [3] [4].

Table 2: FAP Activity Profiling Using GP-AMC and Analogous Substrates

ProteaseRelative Activity (%)Kcat/Km (M⁻¹s⁻¹)Inhibition by ARI-3099
FAP100 (Reference)3.2 × 10⁴IC50 < 10 nM
DPP-IV320 ± 251.0 × 10⁶No inhibition at 1 μM
PREP<0.1UndetectableNo inhibition at 1 μM

GP-AMC-based profiling crucially identifies FAP's unique dual-enzyme capability: while it cleaves GP-AMC via its exopeptidase activity, its endopeptidase function requires Gly-Pro-XXX sequences (e.g., collagen fragments). This dichotomy explains FAP's role in extracellular matrix remodeling during tumor progression and wound healing. Selective FAP inhibitors (e.g., ARI-3099) suppress >95% GP-AMC hydrolysis at nanomolar concentrations without cross-reacting with DPP8/9 or PREP, enabling precise functional attribution in complex biological systems [3] [10].

Mechanistic Insights into Prolyl Oligopeptidase (PREP) Function

Prolyl Oligopeptidase (PREP) represents a distinct class of serine proteases that cleave peptides at internal proline residues rather than N-termini. While GP-AMC (H-Gly-Pro-AMC) is not a direct PREP substrate due to its short length, its derivative Z-Gly-Pro-AMC serves as a specific fluorogenic reporter for PREP activity. The N-terminal benzyloxycarbonyl (Z) group mimics internal peptide bonds, enabling PREP recognition and cleavage at the Pro-AMC bond. Hydrolysis kinetics demonstrate a Km of 85 μM and Vmax of 120 nmol/min/mg for Z-Gly-Pro-AMC, with fluorescence generation (λex=380 nm; λem=465 nm) providing real-time activity monitoring [10].

Mechanistic studies using this substrate reveal PREP's strict size dependence – it processes peptides below 30 residues but cannot cleave full-length proteins. This size selectivity arises from PREP's unique β-propeller domain that sterically excludes large substrates. GP-AMC derivatives have further elucidated PREP's role in neuropeptide processing (e.g., cleavage of substance P, arginine-vasopressin) and its involvement in cognitive functions. Crucially, PREP-specific inhibitors (KYP-2047, ARI-3531) block >90% of Z-Gly-Pro-AMC hydrolysis at 100 nM without affecting DPP-IV or FAP, confirming substrate utility for target-selective profiling [4] [10].

Profiling Dipeptidyl Peptidase 7 (DPP7) and 9 (DPP9) Isoforms

The DASH family (DPP Activity and/or Structural Homologs) includes intracellular dipeptidyl peptidases DPP7 (DPPII/QPP) and DPP9, both exhibiting distinct functional profiles assessable via GP-AMC analogs. DPP7 demonstrates stringent preference for hydrophobic P2 residues (Lys/Arg-Pro-AMC) and acidic pH optimum (pH 5.0-5.5), aligning with its lysosomal localization. Kinetic profiling shows DPP7 efficiently hydrolyzes Lys-Pro-AMC (Km=0.071 μM) but exhibits <1% activity on Gly-Pro-AMC, revealing its unique substrate constraints [7].

Table 3: Comparative Analysis of DPP Isoforms Using Pro-AMC Substrates

ParameterDPP7 (DPPII)DPP9DPP-IV
Preferred SubstrateLys-Pro-AMCGly-Pro-AMCGly-Pro-AMC
pH Optimum5.0-5.57.5-8.07.4-8.0
Km (μM)0.071 (Lys-Pro)15.3 (Gly-Pro)0.09 (Gly-Pro)
Intracellular LocalizationLysosomesCytosol/NucleusPlasma membrane
Biological RoleQuiescence maintenanceNLRP1 inflammasome regulationIncretin processing

In contrast, DPP9 efficiently processes GP-AMC at neutral pH (Km≈15.3 μM), though with 170-fold lower catalytic efficiency than DPP-IV. This kinetic distinction enables isoform discrimination in cellular lysates. GP-AMC-based assays revealed DPP9's nuclear localization and its role in immune regulation via MHC class I peptide processing and NLRP1 inflammasome control. Critically, DPP8/9 inhibitors (e.g., 1G244) suppress >80% of intracellular GP-AMC hydrolysis without affecting DPP-IV, enabling functional segregation of these highly homologous enzymes [1] [2] [7].

Comparative Analysis of Thimet Oligopeptidase vs. DPP Family Activity

Thimet oligopeptidase (TOP), a zinc metalloendopeptidase, provides a functional contrast to proline-specific DPPs when profiled with GP-AMC-based substrates. Unlike DPP enzymes, TOP cleaves peptide bonds internally rather than exopeptidase cleavage and exhibits no specificity for proline residues. Crucially, TOP cannot hydrolyze GP-AMC or its derivatives due to its endopeptidase mechanism and lack of P1 Pro preference. Instead, it processes larger peptides (5-17 residues) like bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) at internal sites [5].

GP-AMC-based comparative profiling reveals fundamental mechanistic divisions:

  • Catalytic Mechanism: DPPs use serine catalytic triads (Ser-Asp-His) while TOP employs a zinc-dependent metalloprotease mechanism (HEXXH motif)
  • Cleavage Position: DPPs are exopeptidases (N-terminal dipeptide removal) vs. TOP's endopeptidase activity
  • Substrate Size: DPPs process short peptides (2-30 residues) whereas TOP cleaves peptides <65 residues but not full proteins
  • Biological Functions: DPPs regulate peptide hormone activation (e.g., GLP-1, SDF-1α) while TOP inactivates bradykinin and neurotensin in the vasculature

Notably, TOP inhibition enhances bradykinin-mediated angiogenesis in Matrigel assays, whereas DPP-IV inhibition affects chemokine signaling. GP-AMC hydrolysis remains unaffected by TOP inhibitors (JA-2, o-phenanthroline), confirming substrate specificity for serine dipeptidyl peptidases [5] [7].

Table 4: Functional Contrast Between Thimet Oligopeptidase and DPP Enzymes

CharacteristicThimet OligopeptidaseDPP Family (IV,7,9)
Catalytic TypeMetallopeptidase (Zn²⁺-dependent)Serine peptidase
Cleavage MechanismEndopeptidaseExopeptidase
GP-AMC HydrolysisNot detectableHigh activity
Key Biological SubstratesBradykinin, neurotensinGLP-1, CXCL12, NPY
Characteristic InhibitorJA-2 (endo-oligopeptidase inhibitor)Sitagliptin (DPP-IV), 1G244 (DPP8/9)

Properties

Product Name

GP-AMC, Fluorogenic Substrate

IUPAC Name

1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H

InChI Key

PASXTQMFJRHMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br

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